2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous basic medium to obtain an electrophile, which is then further reacted with appropriate nucleophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. The anti-inflammatory effects could be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and bleomycin. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities. For example, sulfathiazole is primarily used as an antimicrobial drug, while ritonavir is an antiretroviral drug .
Properties
CAS No. |
29873-34-5 |
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Molecular Formula |
C11H11N3O3S3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-sulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11N3O3S3/c15-10(7-18)13-8-1-3-9(4-2-8)20(16,17)14-11-12-5-6-19-11/h1-6,18H,7H2,(H,12,14)(H,13,15) |
InChI Key |
HJSWOFCLSQJHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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